molecular formula C15H18ClNO3 B14585707 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride CAS No. 61545-91-3

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride

Katalognummer: B14585707
CAS-Nummer: 61545-91-3
Molekulargewicht: 295.76 g/mol
InChI-Schlüssel: MVXNWOJUKKFRFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a heterocyclic organic compound that belongs to the benzoxazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the reaction of 2-aminophenol with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then cyclized to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve solventless synthesis methods, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain reaction stoichiometry. This method offers better yield and purity compared to traditional solvent-based methods .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hexyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its hexyl substituent, which imparts distinct physicochemical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for specialized applications.

Eigenschaften

CAS-Nummer

61545-91-3

Molekularformel

C15H18ClNO3

Molekulargewicht

295.76 g/mol

IUPAC-Name

2-hexyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride

InChI

InChI=1S/C15H18ClNO3/c1-2-3-4-5-6-13-15(19)17-11-9-10(14(16)18)7-8-12(11)20-13/h7-9,13H,2-6H2,1H3,(H,17,19)

InChI-Schlüssel

MVXNWOJUKKFRFV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.